4-Methylcyclohexane-1-carbonitrile
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Overview
Description
4-Methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol . It is a derivative of cyclohexane, where a methyl group and a nitrile group are attached to the cyclohexane ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexane-1-carbonitrile typically involves the reaction of 4-methylcyclohexanone with a cyanide source under basic conditions. One common method is the reaction of 4-methylcyclohexanone with sodium cyanide (NaCN) in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature and yields the desired nitrile compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the selective reduction of the aromatic ring to a cyclohexane ring while retaining the nitrile group .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like ammonia (NH₃) or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Methylcyclohexane-1-carboxylic acid.
Reduction: 4-Methylcyclohexylamine.
Substitution: 4-Methylcyclohexane-1-amine or 4-Methylcyclohexane-1-ol.
Scientific Research Applications
4-Methylcyclohexane-1-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups and in the development of enzyme inhibitors.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-carbonitrile depends on the specific application and the target molecule. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with biological targets. Additionally, the nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbonitrile: Similar structure but lacks the methyl group.
4-Methylbenzonitrile: Contains a benzene ring instead of a cyclohexane ring.
4-Methylcyclohexane-1-carboxylic acid: The nitrile group is replaced by a carboxylic acid group.
Uniqueness
4-Methylcyclohexane-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYVSRXUSHARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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